molecular formula C8H9BrIN B2397212 3-Bromo-5-iodo-2,4,6-trimethylpyridine CAS No. 29976-61-2

3-Bromo-5-iodo-2,4,6-trimethylpyridine

Cat. No.: B2397212
CAS No.: 29976-61-2
M. Wt: 325.975
InChI Key: QCAMZUONVCVXRR-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2,4,6-trimethylpyridine is a chemical compound with the molecular formula C8H9BrIN. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, and three methyl groups at the 2nd, 4th, and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-2,4,6-trimethylpyridine typically involves halogenation reactions. One common method is the bromination of 2,4,6-trimethylpyridine followed by iodination. The reaction conditions often require the use of solvents such as dichloromethane and reagents like phosphorus tribromide and iodine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2,4,6-trimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-iodo-2,4,6-trimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-2,4,6-trimethylpyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,4,6-trimethylpyridine
  • 5-Bromo-2-iodopyridine
  • 5-Bromo-2-iodopyrimidine

Uniqueness

3-Bromo-5-iodo-2,4,6-trimethylpyridine is unique due to the presence of both bromine and iodine atoms in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This dual halogenation makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

3-bromo-5-iodo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMZUONVCVXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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